molecular formula C15H18N6O3 B2562303 N-((4-morpholinopyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1797249-63-8

N-((4-morpholinopyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B2562303
CAS No.: 1797249-63-8
M. Wt: 330.348
InChI Key: CLQFELQUVUCOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-morpholinopyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide is a useful research compound. Its molecular formula is C15H18N6O3 and its molecular weight is 330.348. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research on pyrimidine-triazole derivatives, which share a structural similarity to N-((4-morpholinopyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide, indicates antimicrobial potential. A study synthesized novel derivatives and assessed their activity against selected bacterial and fungal strains, showcasing their antimicrobial properties Majithiya & Bheshdadia, 2022.

Cancer Research

Compounds featuring pyrimidine and morpholine moieties have been investigated for their anticancer activities. One such compound, identified as a 5-deaza analogue of aminopterin, demonstrated significant in vitro and in vivo anticancer activity Su et al., 1986. This highlights the potential of this compound in cancer research, particularly as a scaffold for developing novel antitumor agents.

Drug Discovery

In the realm of drug discovery, compounds with morpholine and pyrimidine structures have been explored for their therapeutic potential. For instance, derivatives of morpholine were identified as privileged pharmacophores for PI3K and PIKKs inhibition, crucial for cancer treatment Hobbs et al., 2019. This underscores the potential of this compound in the design and development of new therapeutic agents.

Biological Interactions

The study of novel paracetamol derivatives, including those with morpholine and pyrimidine components, revealed interactions with DNA and proteins, suggesting potential biological applications Raj, 2020. Such compounds could serve as tools in understanding molecular interactions and developing new therapeutic strategies.

Synthesis and Characterization

The synthesis of related compounds, such as 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, provides insights into green and efficient synthetic methods for compounds with potential inhibitory activity against biological targets Lei et al., 2017. This knowledge could be applied to the synthesis and characterization of this compound, contributing to its exploration in scientific research.

Properties

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O3/c22-14(11-24-15-17-3-1-4-18-15)19-10-12-16-5-2-13(20-12)21-6-8-23-9-7-21/h1-5H,6-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQFELQUVUCOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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